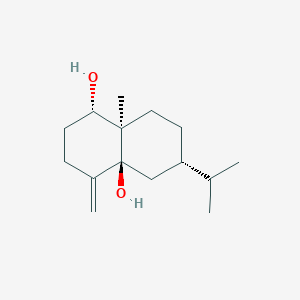

Verticillatol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(1S,4aS,6S,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-2,3,5,6,7,8-hexahydro-1H-naphthalene-1,4a-diol |

InChI |

InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4)13(16)6-5-11(3)15(14,17)9-12/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15-/m0/s1 |

InChI Key |

CKGNGZNSTIOFOY-XQLPTFJDSA-N |

SMILES |

CC(C)C1CCC2(C(CCC(=C)C2(C1)O)O)C |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@H](CCC(=C)[C@]2(C1)O)O)C |

Canonical SMILES |

CC(C)C1CCC2(C(CCC(=C)C2(C1)O)O)C |

Synonyms |

verticillatol |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Phytochemical Investigations of Litsea verticillata (Plant Source)

Litsea verticillata, a species within the Lauraceae family, has been a significant source for the discovery of various bioactive natural products, including sesquiterpenes like Verticillatol. Research into this plant has employed sophisticated analytical techniques to identify and isolate these compounds.

Targeted Extraction and Fractionation Strategies for this compound

The isolation of this compound from Litsea verticillata typically begins with bioassay-directed fractionation, a process where extracts are tested for biological activity, and active fractions are further processed nih.govresearchgate.nettandfonline.com. General extraction protocols involve maceration and percolation of plant material (leaves and twigs) with methanol, followed by defatting with n-hexane and partitioning with chloroform (B151607) to obtain a chloroform-soluble extract tandfonline.com. This extract is then subjected to various chromatographic steps. For instance, initial fractionation often utilizes flash column chromatography on silica (B1680970) gel and RP-18 stationary phases. Subsequent purification steps, such as preparative high-performance liquid chromatography (HPLC), are employed to isolate specific compounds like this compound nih.govresearchgate.netnih.gov. Structure elucidation of isolated compounds is commonly achieved through detailed spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and sometimes includes methods like Mosher ester generation for determining absolute configurations nih.gov.

Chromatographic Techniques for this compound Isolation from Plant Extracts

A range of chromatographic techniques are essential for the successful isolation and purification of this compound from Litsea verticillata extracts. These include:

Flash Column Chromatography: Utilized for initial separation of crude extracts using silica gel or RP-18 as stationary phases, often eluted with gradients of n-hexane and ethyl acetate (B1210297) or similar solvent systems nih.govtandfonline.com.

Preparative High-Performance Liquid Chromatography (HPLC): A crucial final purification step to obtain high-purity this compound from enriched fractions nih.govresearchgate.nettandfonline.comnih.gov.

Spectroscopic Analysis: While not strictly isolation techniques, methods like 1D and 2D NMR spectroscopy are indispensable for confirming the identity and structure of the isolated this compound nih.gov.

Comparative Analysis of this compound Content across Litsea Species and Plant Tissues

Litsea verticillata is recognized as a plant source of sesquiterpenes, including this compound, which has been investigated for its biological activities nih.govworldscientific.com. While studies have analyzed the essential oil composition of various Litsea species, detailing the presence of monoterpenes and sesquiterpenes researchgate.netbiointerfaceresearch.comcabidigitallibrary.org, comprehensive comparative analyses specifically quantifying this compound content across different Litsea species or within different plant tissues of L. verticillata are not extensively detailed in the provided literature. The focus has largely been on the isolation and identification of novel compounds and their bioactivities rather than detailed quantitative comparisons of specific constituents like this compound.

Marine Natural Product Chemistry: Isolation of this compound from Sinularia gaweli (Marine Source)

This compound has also been identified as a metabolite in marine organisms, specifically from the soft coral Sinularia gaweli. This discovery highlights the diverse ecological niches from which valuable natural products can be sourced.

Marine Organism Metabolite Profiling and Isolation Principles

Octocorals belonging to the genus Sinularia are well-known for producing a rich diversity of terpenoid metabolites, which exhibit a broad spectrum of bioactivities mdpi.comnih.govresearchgate.net. These marine organisms are a significant source of compounds such as diterpenes and sesquiterpenes. While marine microorganisms also yield secondary metabolites, their metabolic profiles differ from those of marine invertebrates, with terpenoids being less prevalent compared to nitrogenated compounds scielo.br. The general approach to isolating metabolites from marine sources involves extraction of the organism's biomass, followed by a series of chromatographic separation techniques to purify individual compounds.

Adaptations of Isolation Protocols for Marine-Derived this compound

The isolation of this compound from the soft coral Sinularia gaweli involves specific extraction and purification steps adapted for marine biological material. The process typically starts with the extraction of sliced Sinularia gaweli bodies using ethyl acetate. The resulting ethyl acetate extract is then subjected to separation using silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Further purification is achieved through normal-phase HPLC (NP-HPLC), employing solvent systems such as n-hexane/acetone or dichloromethane/acetone mixtures. The isolated compound's identity as this compound is confirmed by comparing its NMR data and rotation value with previously reported data for the compound mdpi.comnih.gov.

Compound Index

this compound

Litseaverticillols A-H (including A-C, L, M)

Litseanes

Litseabutenolide

(+)-5'-demethoxyepiexcelsin

(+)-epiexcelsin

5α-acetoxy-4(14)-eudesmene-1β-ol

(–)-leptodiol acetate

sinulacembranolide A

Methodological Advancements in this compound Isolation and Purification

The isolation and purification of natural products like this compound, a sesquiterpenoid researchgate.netmdpi.com, from complex biological matrices require sophisticated methodologies. This compound has been identified in diverse natural sources, including the plant Litsea verticillata and the soft coral Sinularia gaweli researchgate.netmdpi.comnih.gov. Historically, the extraction and purification of such compounds relied on conventional techniques. However, the drive for greater efficiency, selectivity, and sustainability has spurred the development and application of advanced extraction and purification methods.

Overview of Conventional Isolation Techniques

Traditional methods for isolating compounds like this compound typically involve a multi-step process. Initial extraction from the raw material is often achieved through maceration or Soxhlet extraction using organic solvents. Subsequent purification commonly employs chromatographic techniques. These include:

Column Chromatography (CC): Utilizing stationary phases such as silica gel or RP-18, and mobile phases of varying polarity, CC is a fundamental technique for separating compounds based on their differential adsorption and elution nih.govnih.govekb.eg. Sephadex LH-20 is also employed for specific separations ekb.eg.

Flash Chromatography: A faster version of column chromatography, often used for initial clean-up and fractionation nih.gov.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution and is crucial for the final purification of complex mixtures, enabling the isolation of pure compounds like this compound nih.govnih.gov.

Thin-Layer Chromatography (TLC): Used for monitoring separation progress and identifying fractions containing the target compound nih.govekb.eg.

While effective, these conventional methods can be time-consuming, require large volumes of organic solvents, and may lead to the degradation of thermolabile compounds nih.govjocpr.comnih.gov.

Emergence of Advanced Extraction Methodologies

Advancements in extraction technology aim to overcome the limitations of conventional methods by enhancing efficiency, reducing extraction time, minimizing solvent consumption, and improving the preservation of bioactive compounds. Several advanced techniques are now widely recognized for their utility in natural product isolation, including this compound and related sesquiterpenoids.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO₂) is the most common supercritical fluid used due to its non-toxicity, low cost, and mild critical parameters nih.govjocpr.commdpi.comresearchgate.net. SFE offers tunable solvent power, allowing for selective extraction of specific compounds by adjusting pressure and temperature. Its advantages include minimal residue, low toxicity, and the ability to extract delicate compounds without thermal degradation nih.govjocpr.commdpi.comresearchgate.net.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (ultrasound) to enhance the extraction process. The cavitation effect generated by ultrasound waves disrupts cell walls, increases mass transfer rates, and promotes better solvent penetration, leading to faster extraction times and higher yields nih.govjocpr.comnih.govresearchgate.net. UAE is known for its efficiency, reduced solvent usage, and ability to operate at lower temperatures, which is beneficial for preserving the integrity of sensitive natural products nih.govjocpr.comnih.govresearchgate.net.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to rapidly heat the solvent and plant material. This volumetric heating mechanism accelerates the extraction process by promoting cell rupture and enhancing the diffusion of analytes into the solvent, resulting in significantly reduced extraction times and often higher yields compared to conventional methods nih.govjocpr.comnih.govresearchgate.net. MAE is a rapid and efficient technique suitable for a wide range of natural products.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures below their critical point. These conditions enhance solvent penetration and the solubility of target compounds, leading to more efficient extraction in shorter times and with less solvent compared to traditional methods nih.govjocpr.comnih.govmdpi.comresearchgate.net. PLE/ASE is particularly effective for extracting moderately polar to non-polar compounds from solid matrices jocpr.comnih.govmdpi.com.

Comparative Advantages and Research Findings

Biosynthetic Pathways and Enzymatic Mechanisms of Verticillatol

Elucidation of Proposed Biosynthetic Routes for Verticillatol

The biosynthesis of this compound is hypothesized to follow the general pathway of diterpenoid synthesis, originating from universal precursors and proceeding through a series of complex cyclization and oxidation reactions.

The biosynthesis of all terpenoids, including diterpenes like this compound, begins with the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytosol and mitochondria of higher plants and fungi, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria.

For the formation of diterpenoids, four of these five-carbon units are condensed to form the twenty-carbon precursor, geranylgeranyl pyrophosphate (GGPP). The formation of GGPP from IPP and DMAPP is catalyzed by a series of prenyltransferases.

The proposed biosynthesis of this compound likely proceeds from GGPP through a series of cyclization reactions. A key hypothetical intermediate in this pathway is the verticillenyl carbocation. The formation of this carbocation is a critical branching point that can lead to a variety of diterpenoid skeletons. It is postulated that a specific diterpene synthase catalyzes the cyclization of GGPP to form a verticillene scaffold. Subsequent enzymatic transformations, primarily oxidations, are then required to introduce the hydroxyl groups characteristic of the this compound structure. The precise sequence and nature of these intermediate transformations are yet to be experimentally verified.

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound

| Compound | Chemical Formula | Role in Pathway |

| Isopentenyl Pyrophosphate (IPP) | C5H12O7P2 | C5 Building Block |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | C5 Building Block |

| Geranylgeranyl Pyrophosphate (GGPP) | C20H36O7P2 | C20 Diterpene Precursor |

| Verticillene | C20H32 | Hypothetical Cyclic Intermediate |

| Verticillenyl Carbocation | C20H33+ | Reactive Cyclization Intermediate |

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. While specific isotopic labeling studies on this compound have not been reported in the available literature, the methodology remains a crucial tool for future research.

In a typical experiment, isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled glucose or acetate (B1210297), would be fed to the organism that produces this compound. The labeled atoms would be incorporated into the intermediates and the final product. By analyzing the distribution of the isotopes in the this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the biosynthetic origins of its carbon skeleton can be determined. This would provide direct evidence for the involvement of the MVA or MEP pathway and could help identify the sequence of bond formations during the cyclization cascade.

Enzymology of Key Biosynthetic Steps

The biosynthesis of this compound is undoubtedly orchestrated by a series of specialized enzymes that catalyze the specific transformations from the linear precursor GGPP to the final complex structure.

Although this compound is a diterpenoid, the enzymes responsible for the cyclization of GGPP are known as diterpene synthases (diTPSs), which are mechanistically related to sesquiterpene synthases. To date, a specific diTPS responsible for the formation of the verticillene skeleton has not been isolated or characterized.

The characterization of such an enzyme would involve its isolation from the source organism, purification, and functional analysis. This would typically entail incubating the purified enzyme with GGPP and analyzing the resulting products using gas chromatography-mass spectrometry (GC-MS) or NMR. The identification of verticillene as a product would confirm the enzyme's role in the initial cyclization step of this compound biosynthesis.

Following the formation of the initial cyclized hydrocarbon skeleton, a series of oxidation reactions are necessary to produce the final structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) or other oxidoreductases.

These enzymes are responsible for introducing hydroxyl groups at specific positions on the verticillene scaffold. The characterization of these oxidative enzymes is challenging due to their membrane-bound nature and often require co-expression with a cytochrome P450 reductase for activity. Identifying and characterizing the specific CYP450s involved in this compound biosynthesis would be a significant step in understanding the complete pathway.

Table 2: Putative Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Function | Substrate | Product |

| Diterpene Synthase (diTPS) | Cyclization | Geranylgeranyl Pyrophosphate (GGPP) | Verticillene |

| Cytochrome P450 Monooxygenase (CYP450) | Oxidation (Hydroxylation) | Verticillene and its hydroxylated intermediates | This compound |

Genetic and Molecular Biological Approaches to this compound Biosynthesis

Modern molecular biology and genomics provide powerful tools for the discovery and characterization of biosynthetic pathways. A key approach is the identification of a biosynthetic gene cluster (BGC) responsible for the production of this compound. BGCs are physically clustered groups of genes in an organism's genome that are involved in the synthesis of a specific secondary metabolite.

By sequencing the genome of a this compound-producing organism, it may be possible to identify a BGC containing genes encoding a diTPS, CYP450s, and other necessary enzymes. The function of these genes can then be investigated through heterologous expression in a model organism, such as Escherichia coli or Saccharomyces cerevisiae. Expressing the putative diTPS gene in a host organism and providing it with GGPP would be a direct way to confirm its function. Similarly, co-expressing the diTPS with candidate CYP450 genes could lead to the in vivo production of this compound, thereby confirming the roles of these enzymes in the pathway.

To date, a specific BGC for this compound has not been reported. The application of these genetic and molecular biological techniques will be instrumental in finally unraveling the complete biosynthetic pathway of this complex natural product.

Identification and Functional Characterization of Biosynthetic Gene Clusters

A dedicated biosynthetic gene cluster responsible for the production of this compound has yet to be identified and characterized. However, based on the biosynthesis of related compounds, a pathway can be proposed. The biosynthesis of all taxane (B156437) diterpenoids begins with the cyclization of the linear precursor, GGPP. This crucial step is catalyzed by a class of enzymes known as diterpene synthases or cyclases.

The proposed mechanism for the formation of the initial taxane skeleton involves the enzyme-catalyzed ionization of GGPP, followed by a complex cascade of cyclizations and rearrangements. A key step in this cascade is the formation of a transient verticillyl cation intermediate. acs.org In the well-studied biosynthesis of Taxol, the enzyme taxadiene synthase catalyzes the first committed step, converting GGPP into taxa-4(5),11(12)-diene, the parent hydrocarbon of all taxoids. nih.gov This reaction proceeds through the aforementioned verticillyl cation, highlighting its central role in the biosynthesis of this class of molecules. acs.org

It is hypothesized that a specific "this compound synthase" would similarly cyclize GGPP into a verticillene intermediate, which is then further modified by subsequent tailoring enzymes, such as cytochrome P450 monooxygenases and acetyltransferases, to yield the final this compound structure. The functional characterization of taxadiene synthase provides a model for the anticipated function of a this compound synthase. Diterpene synthases like taxadiene synthase are typically composed of multiple domains that guide the complex cyclization cascade within a single active site. cjnmcpu.com

Table 1: Key Enzymes and Intermediates in the Early Stages of Taxol Biosynthesis (as a model for this compound)

| Enzyme | Precursor | Product | Key Intermediate | Function |

|---|---|---|---|---|

| GGPP Synthase | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Geranylgeranyl Diphosphate (GGPP) | - | Synthesis of the universal C20 diterpene precursor |

Heterologous Expression Systems for Biosynthetic Enzyme Production

As the gene encoding a putative this compound synthase has not been isolated, there are no reports on its specific production in heterologous expression systems. However, the successful expression of related diterpene synthases, particularly taxadiene synthase, in microbial hosts demonstrates the viability of this approach for producing the enzymes involved in taxane biosynthesis.

The heterologous expression of biosynthetic pathways is a powerful tool for studying enzyme function, overcoming low natural abundance, and enabling metabolic engineering efforts. nih.gov For instance, a truncated version of the taxadiene synthase from Taxus brevifolia has been functionally expressed in Escherichia coli. This allowed for detailed kinetic analysis and confirmed its role in the cyclization of GGPP. nih.gov Furthermore, entire biosynthetic pathways have been reconstituted in hosts like Saccharomyces cerevisiae (yeast) to produce taxadiene and its early oxygenated derivatives from simple sugars. nih.govnih.gov These systems provide a platform for producing taxane precursors and serve as a blueprint for the future expression of the this compound biosynthetic pathway once the corresponding genes are identified.

Table 2: Examples of Heterologous Expression of Taxadiene Synthase

| Enzyme Expressed | Host Organism | Purpose | Outcome |

|---|---|---|---|

| Truncated Taxadiene Synthase | Escherichia coli | Enzymatic characterization | Confirmed enzyme function and kinetic properties. nih.gov |

| Taxadiene Synthase & GGPP Synthase | Saccharomyces cerevisiae | Production of taxadiene | Successful production of taxadiene from MVA pathway precursors. nih.gov |

Biomimetic Synthesis Inspired by this compound Biosynthesis

While no biomimetic synthesis specifically targeting this compound has been reported, the proposed biosynthetic pathway, centered on a cationic cyclization/rearrangement cascade, offers significant inspiration for chemical synthesis. Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules in the laboratory, often leading to efficient and elegant synthetic routes. acs.org

The core of this compound's biogenesis is the formation of the complex tetracyclic framework from a simple acyclic precursor through a series of cationic reactions. This principle has guided the synthesis of other intricate terpenoids. For example, the synthesis of azorellolide was achieved through a strategy involving the intramolecular interception of a cyclopropylcarbinyl cation, a maneuver that mimics the precise control of reactive intermediates seen in terpene cyclase enzymes. Similarly, the synthesis of premyrsinane-type diterpenoids has been accomplished via a diastereoselective transannular cyclization, a type of reaction frequently postulated in the biosynthesis of cyclic natural products. nih.gov

These examples demonstrate how a deep understanding of biosynthetic logic can inform the design of powerful synthetic transformations. A future biomimetic synthesis of this compound would likely leverage a carefully designed precursor that, upon induction of a positive charge, undergoes a programmed cascade of ring closures and rearrangements to form the target carbon skeleton, mirroring the proposed action of this compound synthase.

Total Synthesis and Synthetic Organic Methodologies for Verticillatol

Strategic Approaches to the Total Synthesis of Verticillatol

The total synthesis of natural products like this compound often draws inspiration from their proposed biosynthetic pathways, aiming for efficiency and elegance. Strategies typically involve the convergent assembly of key fragments or the stepwise construction of the carbon skeleton, often employing cascade reactions to build complexity rapidly.

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, commercially available starting materials solubilityofthings.comyoutube.com. For this compound, a diterpenoid with a bicyclo[9.3.1]pentadecane core, retrosynthetic planning would likely focus on identifying key disconnections that simplify the polycyclic framework into manageable precursors. Strategies might involve breaking carbon-carbon bonds to reveal potential building blocks that can be joined through reactions such as Diels-Alder cycloadditions, aldol (B89426) reactions, or transition metal-catalyzed couplings solubilityofthings.comresearchgate.net. The specific challenges in this compound's structure, such as its multiple stereocenters and fused rings, would guide the choice of disconnections to ensure stereochemical control is achievable in the forward synthesis. Recent advancements in skeletal editing logic also offer new paradigms for retrosynthetic planning, allowing for the transformation of readily assembled scaffolds into more complex target structures nih.gov.

Pioneering work in the total synthesis of litseaverticillols, which include this compound, has been reported by several research groups. Notably, the Vassilikogiannakis group employed a biomimetic approach, utilizing a [4+2] reaction cascade initiated by singlet oxygen (¹O₂) to construct key portions of the molecular framework researchgate.net. This strategy highlights the power of cascade reactions in rapidly building molecular complexity from simpler precursors.

In parallel, the Kuwahara group achieved the first enantioselective total synthesis of related litseaverticillols. Their approach prominently featured the use of the Evans asymmetric aldol reaction for establishing crucial stereocenters, coupled with a microwave-promoted cyclization of a stannylated thiol ester intermediate to form key carbon-carbon bonds researchgate.net. These seminal contributions underscore the diverse strategic pathways available for tackling complex natural product synthesis.

Table 1: Key Total Syntheses of this compound-Related Compounds

| Research Group | Key Strategy/Methodology | Stereochemical Control Method(s) | Notable Contribution |

| Vassilikogiannakis | Biomimetic sequence, [4+2] reaction cascade, singlet oxygen | Not explicitly detailed for this compound in provided snippets | Construction of complex framework via cascade reaction |

| Kuwahara | Enantioselective total synthesis, cyclization | Evans asymmetric aldol reaction | First enantioselective total synthesis of litseaverticillols A and B |

Stereoselective and Enantioselective Synthetic Routes

The synthesis of this compound requires precise control over the stereochemistry of its numerous chiral centers. Enantioselective synthesis, which aims to produce a specific enantiomer of a chiral molecule, is paramount in natural product synthesis, as different enantiomers can exhibit vastly different biological activities wikipedia.orgyork.ac.uk.

The development of enantioselective synthetic routes for this compound has relied on established methods for inducing chirality. The use of chiral auxiliaries, such as those employed in the Evans asymmetric aldol reaction, has been instrumental in setting specific stereocenters with high fidelity researchgate.netwikipedia.orgresearchgate.netnumberanalytics.com. These auxiliaries are temporarily attached to a substrate, directing the stereochemical outcome of a reaction before being cleaved off wikipedia.orgnumberanalytics.com.

Asymmetric catalysis, employing chiral catalysts (metal-based or organocatalysts), offers another powerful avenue for enantioselective synthesis wikipedia.orgnih.govfrontiersin.org. While specific catalytic systems for this compound beyond the Evans aldol are not detailed in the provided snippets, the broader field of asymmetric catalysis provides a rich toolkit for controlling stereochemistry in complex molecule synthesis, including reactions involving chiral secondary amines, transition metal complexes with chiral ligands, and organocatalysts nih.govfrontiersin.org.

Controlling stereochemistry in polycyclic systems like this compound is inherently challenging due to the conformational rigidity and the interplay of multiple stereogenic centers nih.gov. The successful synthesis of this compound demands strategies that can precisely dictate the relative and absolute stereochemistry during ring formation and functionalization. Methods such as diastereoselective reactions, often facilitated by the inherent conformational preferences of intermediates or the directing effects of existing stereocenters, are crucial. The development of enantioselective routes, as demonstrated by Kuwahara's work, is essential for obtaining the biologically active enantiomer of this compound.

Development of Novel Synthetic Cascades for this compound Analogues

Synthetic cascades, where multiple chemical transformations occur sequentially in a single reaction vessel without isolation of intermediates, represent an efficient strategy for constructing complex molecular scaffolds. The Vassilikogiannakis group's approach to litseaverticillols, involving a [4+2] reaction cascade with singlet oxygen, exemplifies the power of this methodology for assembling complex polycyclic systems researchgate.net. Such cascade sequences can be designed to incorporate stereochemical control elements, leading to highly functionalized and stereochemically defined products. While the provided literature does not detail cascades specifically for analogues of this compound, the success of cascade reactions in the synthesis of the parent compound suggests their potential utility in generating structural variants. The broader field of synthetic cascades, including those involving metathesis reactions or chemo-enzymatic approaches, continues to evolve, offering new possibilities for the efficient synthesis of complex molecules and their analogues thieme-connect.despringernature.com.

Compound List:

this compound

Advanced Pericyclic Reaction Strategies (e.g., [4+2] Cycloadditions)

Pericyclic reactions, characterized by concerted electron reorganization within a cyclic transition state, are pivotal in constructing cyclic systems and establishing stereochemistry efficiently. Among these, the Diels-Alder ([4+2] cycloaddition) reaction stands out as a powerful tool for forming six-membered rings, a common motif in natural products libretexts.org.

In the context of synthesizing compounds closely related to this compound, such as the litseaverticillols, the Vassilikogiannakis group employed a biomimetic sequence that crucially involved a [4+2] reaction cascade. This cascade, initiated by singlet oxygen, facilitated the rapid assembly of complex molecular architectures from simpler precursors, demonstrating the utility of pericyclic reactions in natural product synthesis researchgate.netmdpi.com. While direct application of a Diels-Alder reaction to this compound's specific synthesis is not detailed in the provided literature, the broader principle of using [4+2] cycloadditions and related pericyclic transformations remains a cornerstone for building the foundational carbon skeletons of such molecules nih.govnih.govmdpi.comresearchgate.netchemrxiv.org.

Selective Functionalization and Derivatization Approaches

Achieving high stereoselectivity is paramount in the total synthesis of natural products. Strategies focusing on selective functionalization are key to introducing specific functional groups and controlling the relative and absolute configurations of chiral centers.

One notable example in the synthesis of litseaverticillols, closely related to this compound, is the enantioselective total synthesis reported by the Morita and Kuwahara groups. This approach prominently featured the Evans asymmetric aldol reaction . This powerful carbon-carbon bond-forming reaction allows for the highly stereoselective creation of β-hydroxy carbonyl compounds, providing precise control over newly formed stereocenters tandfonline.commdpi.comnih.gov. Such selective functionalization strategies are critical for building the complex stereochemical arrays present in molecules like this compound.

While direct derivatization of this compound for synthetic purposes is not extensively detailed in the provided snippets, the general principles of selective functionalization are crucial for modifying existing structures, creating analogs for structure-activity relationship (SAR) studies, or introducing specific handles for further transformations in a total synthesis nih.govnih.govrsc.orgnih.govrsc.orgchemrxiv.org.

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound and its related compounds is not without its challenges. A primary hurdle is achieving high levels of stereoselectivity throughout the synthetic route, given the presence of multiple chiral centers within the molecule researchgate.netfrontiersin.orgtandfonline.commdpi.comnih.gov. Developing synthetic strategies that are both efficient and highly stereocontrolled remains an ongoing objective.

Future directions in this compound synthesis are likely to focus on:

Improving stereochemical control: Continued innovation in asymmetric catalysis and stereoselective reactions will be essential for accessing specific enantiomers with high purity.

Analog synthesis for SAR studies: Synthesizing structural analogs of this compound will be crucial for a deeper understanding of its biological activity and for identifying lead compounds with improved therapeutic potential, particularly in the context of antiviral drug development researchgate.netfrontiersin.orgnih.gov.

Data Tables

The following table summarizes key synthetic approaches employed for the synthesis of litseaverticillols, which are structurally related to this compound and illustrate the advanced methodologies used in this area of research.

| Synthesis Group | Key Methodology | Key Reaction Type(s) | Stereochemical Control Strategy |

| Morita/Kuwahara | Enantioselective total synthesis | Evans asymmetric aldol, microwave-promoted cyclization | Evans asymmetric aldol |

| Vassilikogiannakis | Biomimetic sequence | [4+2] reaction cascade, singlet oxygenation | Implicit in cascade/singlet O2 |

Compound List

this compound

Litseaverticillol A

Litseaverticillol B

Litseaverticillol C

Litseaverticillol D

Litseaverticillol E

Litseaverticillol F

Litseaverticillol G

Litseaverticillol H

Litseaverticillol I

Litseaverticillol J

(+)-demethoxyepiexcelsin

(+)-epiexcelsin

5α-acetoxy-4(14)-eudesmene-1β-ol

(-)-leptodiol acetate (B1210297)

Sinulacembranolide A

Biological Activity and Molecular Mechanisms of Verticillatol

Studies on Immunomodulatory Activities

Specific research detailing the direct immunomodulatory effects of Verticillatol on immune cell proliferation and differentiation, or its influence on cytokine and chemokine expression profiles, was not extensively found within the reviewed scientific literature.

Effects on Immune Cell Proliferation and Differentiation

Direct studies investigating how this compound specifically modulates the proliferation and differentiation of immune cells, such as T cells, B cells, or macrophages, were not prominent in the analyzed research. While general classes of natural compounds, like polyphenols and terpenoids, have been shown to influence these processes by either enhancing or suppressing immune cell activity mdpi.comnih.govfrontiersin.org, specific experimental data linking this compound to these particular immunomodulatory functions is limited.

Influence on Cytokine and Chemokine Expression Profiles

The reviewed literature did not yield specific findings regarding this compound's direct impact on the expression profiles of cytokines and chemokines. Cytokines and chemokines are signaling proteins crucial for regulating immune responses, orchestrating inflammation, and directing immune cell trafficking clevelandclinic.orgfrontiersin.orgplos.org. They play vital roles in processes such as cell activation, differentiation, and proliferation thermofisher.com. However, there is a lack of published data detailing how this compound might alter the production or signaling of these key immune mediators.

Other Identified Biological Activities and Their Underlying Molecular Mechanisms

Beyond the scope of direct immunomodulatory effects, this compound and related compounds have demonstrated other significant biological activities, most notably anti-HIV properties.

Anti-HIV Activity

Compounds isolated from Litsea verticillata, including this compound and other related litseaverticillols, have been a subject of interest for their potential anti-HIV activities. Research has identified several compounds from this plant that exhibit inhibitory effects against HIV-1 replication in vitro.

Litseaverticillol B was reported to demonstrate potent anti-HIV activity, with half-maximal inhibitory concentration (IC50) values ranging from 2 to 3 μg/mL researchgate.netfrontiersin.org.

Litseaverticillol E was noted for having the highest selectivity index (SI) among the tested compounds, with a value of 3.1, suggesting a favorable balance between antiviral potency and cellular toxicity researchgate.netfrontiersin.org.

Litseaverticillol A showed an IC50 of 5.0 μg/mL (21.4 μM) against HIV-1 replication, though it also exhibited cytotoxicity with a half-maximal cytotoxic concentration (CC50) of 13.2 μg/mL (56.4 μM) frontiersin.orgnih.govfrontiersin.org.

(+)-50-demethoxyepiexcelsin , a related lignan (B3055560), displayed significant selective anti-HIV-1 activity with an IC50 of 16.4 μg/mL (42.7 μM) nih.gov.

Litseaverticillols L and M exhibited anti-HIV activity with an IC50 value of 49.6 μM and showed no toxicity to host cells at a concentration of 70 μM frontiersin.orgfrontiersin.org.

Litseagermacrane also displayed anti-HIV activity with an IC50 of 6.5 μg/mL (27.5 µM), although it was also found to be cytotoxic frontiersin.orgfrontiersin.org.

The molecular mechanisms underlying the anti-HIV activity of this compound and its analogs are not extensively detailed in the reviewed literature. While these compounds are known to inhibit HIV-1 replication in HOG.R5 cells, the specific cellular targets or pathways they interact with to achieve this inhibition require further elucidation. The selectivity indices (SI = CC50/IC50) for some of these compounds have been reported to be in the range of 2–3, indicating potential for structural optimization to develop more effective drug candidates frontiersin.orgnih.govfrontiersin.org.

Structure Activity Relationship Sar Studies of Verticillatol and Its Derivatives

Determination of Key Structural Features Essential for Biological Activity

Identifying the core structural motifs and specific functional groups that confer biological activity is a critical first step in SAR analysis. This involves dissecting the molecule to understand which parts are indispensable for interaction with a biological target.

Pharmacophore mapping involves identifying the essential three-dimensional arrangement of functional groups (features) that are necessary for a molecule to exert a specific biological effect. While detailed pharmacophore mapping studies specifically focused on Verticillatol are not extensively documented in the reviewed literature, the broader context of natural products research highlights the importance of such approaches. Plant-derived compounds, including those from Litsea verticillata, are recognized for providing promising pharmacophore scaffolds for drug discovery researchgate.net. The identification of various sesquiterpenes and lignans (B1203133) from Litsea verticillata with anti-HIV activity suggests that specific arrangements of oxygenated functionalities, hydrophobic regions, and potentially cyclic structures within these molecules contribute to their bioactivity.

The presence and positioning of functional groups, such as hydroxyl groups, are often crucial for molecular recognition and binding affinity. For lignan (B3055560) analogues studied from Litsea verticillata, SAR investigations indicated that the number and arrangement of phenolic hydroxyl groups were important for their activity researchgate.net. Although this compound is a sesquiterpenoid and not a lignan, this principle suggests that its hydroxyl groups may play a role in its biological interactions.

Furthermore, stereochemistry can significantly impact a molecule's bioactivity by influencing its three-dimensional shape and how it fits into a binding site. The absolute configuration of this compound has been determined researchgate.net, and related litseaverticillols were studied as racemates researchgate.net. This implies that stereochemical aspects are considered important, and variations in stereochemistry could lead to different biological profiles. While specific studies detailing the impact of this compound's stereocenters on its anti-HIV activity are limited, the general understanding in SAR is that precise stereochemical configurations are often essential for optimal target engagement.

Rational Design and Synthesis of this compound Analogues for SAR Elucidation

The synthesis of analogues based on the this compound scaffold allows for systematic exploration of how structural modifications affect biological activity. This process is central to optimizing lead compounds.

Research efforts have included the isolation and synthesis of various sesquiterpenes and related compounds from Litsea verticillata, including this compound and its analogues researchgate.netresearchgate.netnih.gov. The synthesis of this compound itself, and potentially its enantiomers or derivatives, is undertaken to facilitate SAR studies researchgate.net. By systematically altering specific parts of the this compound molecule—such as introducing or removing functional groups, modifying ring structures, or altering stereochemistry—researchers can probe which structural features are critical for activity and which can be modified to improve potency or selectivity. The creation of "analogues" is a standard approach to explore the chemical space around a natural product lead nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for this compound Activity

The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) methodologies, is a cornerstone of modern drug discovery. QSAR establishes mathematical correlations between a compound's chemical structure and its biological activity, enabling the prediction of the activity of novel, untested molecules openbioinformaticsjournal.comamazon.comwikipedia.orgjocpr.com. While specific QSAR models detailed for this compound were not extensively found in the provided search results, the principles of QSAR are widely applied in the study of natural products and their derivatives for anti-HIV activity termedia.plthieme-connect.comsemanticscholar.org.

QSAR models are built using molecular descriptors that quantify various structural and physicochemical properties of compounds. These models can then be used to guide the synthesis of new derivatives with potentially improved activity, selectivity, and pharmacokinetic properties oncodesign-services.comamazon.comjocpr.comneovarsity.org. The process typically involves curating a dataset of compounds with known activities, calculating relevant descriptors, and then employing statistical or machine learning techniques to build a predictive model amazon.comwikipedia.orgneovarsity.org.

Application of Computational Descriptors in SAR Analysis

Computational descriptors are quantitative representations of a molecule's physical, chemical, or topological characteristics, forming the basis of SAR and QSAR analyses scbdd.comresearchgate.netlibretexts.org. These descriptors can be categorized by their dimensionality:

1-D Descriptors: These include fundamental properties such as molecular weight and physicochemical parameters like lipophilicity (e.g., log P) nih.govlibretexts.org.

2-D Descriptors: These capture information from the molecular graph, such as connectivity indices and structural fragments scbdd.comlibretexts.org.

3-D Descriptors: These are derived from the three-dimensional structure of a molecule and often represent steric and electronic properties, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) openbioinformaticsjournal.comneovarsity.orglibretexts.orgresearchgate.net.

These descriptors are crucial for translating structural information into numerical data that can be analyzed statistically. For example, in SAR studies of other bioactive compounds, descriptors related to steric bulk, electronic distribution, and hydrophobicity have been identified as key factors influencing activity researchgate.netnih.govjmaterenvironsci.com. The selection and application of appropriate descriptors are vital for building robust and predictive SAR models.

Conformational Analysis and its Impact on Biological Activity

The dynamic nature of molecular conformations means that a molecule may exist in multiple spatial arrangements, each with a different energy level. The most stable conformation, or the one that best fits a biological target, is often the most biologically relevant solubilityofthings.com. Understanding these conformational preferences can guide the design of more effective drugs by predicting how structural modifications will affect the molecule's shape and, consequently, its interaction with biological targets fiveable.meunicamp.brsolubilityofthings.comnih.gov. While specific detailed conformational studies on this compound are not extensively detailed in the provided snippets, the general importance of this area in understanding SAR is well-established fiveable.meunicamp.brsolubilityofthings.comnih.gov. One reference specifically mentions "variational quantitative binding–conformational analysis" in relation to this compound, suggesting that such investigations have been undertaken mdpi.com.

Compound List:

this compound

(+)-5-demethoxyepiexcelsin

(+)-epiexcelsin

Litseaverticillol B

Litseaverticillol E

Litseaverticillols L

Litseaverticillols M

Chemical Modifications and Design of Verticillatol Derivatives and Analogues

Strategies for the Synthesis of Novel Verticillatol Derivatives

The synthesis of new this compound derivatives and analogues aims to improve upon the parent compound's characteristics, such as potency, selectivity, or pharmacokinetic profile. This is achieved through both semi-synthetic and total synthesis routes.

Semi-synthesis involves taking the naturally isolated this compound and chemically modifying it. This approach leverages the existing complex structure provided by nature and introduces specific functional groups or structural alterations. While direct detailed examples of semi-synthetic modifications of this compound are not extensively detailed in the provided search results, this strategy is a common method in natural product chemistry. It typically involves reactions such as esterification, etherification, oxidation, reduction, or the introduction of new substituents onto the this compound skeleton to generate a library of related compounds for biological evaluation.

Total synthesis provides a route to construct this compound and its analogues from simple starting materials, allowing for precise control over stereochemistry and the introduction of designed structural variations. Research has reported on the enantioselective total synthesis of litseaverticillols, which are related to this compound tandfonline.com. For instance, the synthesis of the (1S,5R)-enantiomer of litseaverticillols A and B has been achieved, with the aim of evaluating potential differences in biological activity between enantiomers tandfonline.com. These synthetic endeavors allow for the creation of analogues that may not be accessible through semi-synthesis or isolation from natural sources, enabling a broader exploration of the structure-activity relationship (SAR).

Chemical Space Exploration of this compound Scaffolds

Exploring the chemical space around the this compound scaffold is crucial for identifying compounds with improved biological activities. This involves systematic synthesis of diverse derivatives.

While specific examples of combinatorial chemistry applied directly to this compound are not detailed in the provided search results, this methodology is a powerful tool for generating large libraries of structurally related compounds. In a combinatorial approach, a core this compound scaffold could be subjected to a series of reactions with diverse building blocks. This would rapidly produce a wide array of derivatives, which can then be screened for biological activity. Such libraries are essential for high-throughput screening and the discovery of novel lead compounds.

Fragment-based drug design (FBDD) involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent compounds. Applying FBDD principles to this compound would involve dissecting its structure into smaller functional units or pharmacophores. These fragments would be screened for binding affinity to a target. Promising fragments could then be elaborated or combined to synthesize novel this compound analogues with optimized interactions. This approach can be particularly effective for complex natural products like this compound, where specific structural features might be responsible for its activity.

Biological Evaluation of Synthesized this compound Derivatives

The synthesized this compound derivatives and analogues undergo rigorous biological evaluation to assess their efficacy and potency. The primary reported activity for this compound and related compounds is their anti-HIV activity nih.govtandfonline.comresearchgate.netnih.govresearchgate.net.

Anti-HIV Activity: this compound itself has shown weak inhibitory effects against HIV researchgate.netgoogle.com. Related compounds, such as litseaverticillol B, have demonstrated more potent anti-HIV activity in vitro, with IC50 values ranging from 2 to 3 μg/mL nih.govresearchgate.net. Litseaverticillol E exhibited a selectivity index (SI) of 3.1, indicating a balance between antiviral potency and cellular toxicity nih.govresearchgate.net. Other isolated compounds, like litseagermacrane, showed higher anti-HIV activity (IC50 = 6.5 μg/mL) but also displayed cytotoxicity nih.gov.

Structure-Activity Relationships (SAR): Studies evaluating the biological activity of synthesized enantiomers of litseaverticillols are underway to understand how stereochemistry influences anti-HIV potency and toxicity tandfonline.com. The development of derivatives aims to improve these metrics. For example, some eucalyptane compounds and their derivatives, structurally related to this compound, have shown effects in promoting glucose utilization by muscle cells, suggesting potential for treating diabetes and obesity google.com. However, specific detailed SAR data for a broad range of synthesized this compound derivatives are not comprehensively presented in the provided search results.

The research on this compound and its derivatives highlights the ongoing efforts to discover and develop novel therapeutic agents from natural sources, particularly for viral infections and metabolic disorders.

Comparative Bioactivity Assessment of Analogues

Studies have focused on evaluating the anti-HIV activity of various sesquiterpenoids isolated from Litsea verticillata. These compounds, including this compound and several litseaverticillols, have been assessed for their ability to inhibit HIV replication in cellular models.

Among the isolated compounds, Litseaverticillol B demonstrated significant anti-HIV activity, exhibiting an IC50 value in the range of 2 to 3 μg/mL researchgate.netnih.govresearchgate.net. This potency places it among the more active compounds identified. Another analogue, (+)-5α-demethoxyepiexcelsin , was found to possess strong selective anti-HIV-1 activity, with an reported IC50 value of 16.4 μg/mL (equivalent to 42.7 μM) nih.gov. Litseaverticillols L and M also displayed anti-HIV activity, showing an IC50 value of 49.6 μM, and importantly, exhibited no toxicity to host HOG. R5 cells at a concentration of 70 μM nih.gov. This compound itself, along with (+)-epiexcelsin, were also evaluated for their inhibitory effects against HIV replication, although specific comparative IC50 values for these in direct relation to the others are not consistently detailed across all findings nih.govnih.govresearchgate.net.

The comparative assessment highlights that structural nuances among these sesquiterpenoids lead to differences in their efficacy against HIV. These findings lay the groundwork for understanding which structural features are critical for potent antiviral activity.

Advanced Analytical and Computational Methodologies in Verticillatol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to identifying and characterizing chemical compounds. High-resolution techniques provide the detail necessary to resolve complex structures and stereochemical nuances.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation, offering detailed information about the connectivity and spatial arrangement of atoms within a molecule ekb.egconicet.gov.arauremn.org.brlongdom.orgoup.comnih.gov. Advanced NMR techniques, such as two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful. COSY spectra reveal proton-proton coupling correlations, aiding in the assignment of adjacent protons longdom.org. HMBC and HSQC establish correlations between protons and carbons, facilitating the connection of different molecular fragments. NOESY experiments are crucial for determining spatial proximity between protons, which is vital for assigning relative stereochemistry and understanding molecular conformation ekb.egconicet.gov.arlongdom.orgoup.com. While specific detailed NMR assignments for Verticillatol are not extensively published in the provided snippets, NMR data has been used to confirm its structure and compare it with related compounds researchgate.netmdpi.com. The analysis of coupling constants (J values) and chemical shifts provides critical insights into dihedral angles and the electronic environment of atoms, thereby informing conformational preferences auremn.org.broup.com. Residual dipolar couplings (RDCs) can further enhance stereochemical determination when conventional NMR methods are ambiguous conicet.gov.arkib.ac.cn.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high precision savemyexams.combioanalysis-zone.com. This capability allows for the unambiguous determination of molecular formulas, distinguishing between compounds that might have the same nominal mass but different atomic compositions savemyexams.combioanalysis-zone.com. For this compound, its molecular formula has been established as C20H34O, with a corresponding molecular weight of approximately 290.5 g/mol nih.gov. HRMS data has also been used to confirm the molecular formulas of related compounds isolated alongside this compound, such as 5α-acetoxy-4(14)-eudesmene-1β-ol (C17H28O3) and sinulacembranolide A (C25H30O10) mdpi.com. Beyond molecular formula determination, mass spectrometry can provide insights into molecular structure through fragmentation analysis. The fragmentation patterns observed in a mass spectrum act as a molecular fingerprint, revealing how the molecule breaks down into smaller ions, which can help in piecing together the original structure savemyexams.comresearchgate.netmiamioh.edu.

Table 1: Molecular Formula and Mass of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C20H34O | 290.5 |

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy, primarily Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to determine the absolute configuration of chiral molecules saschirality.orgspectroscopyasia.commtoz-biolabs.comnih.govnih.govnih.govspark904.nlmdpi.com. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectra are unique to the molecule's stereochemistry and can be compared with spectra of known configurations or computationally predicted spectra to assign the absolute configuration spectroscopyasia.commtoz-biolabs.comnih.govspark904.nlmdpi.com. While detailed CD studies for this compound are not detailed in the provided search results, its optical rotation value, [α]D25 -41.2 (c 0.13, CHCl3), has been reported, indicating its chiral nature mdpi.com. This optical activity is a direct consequence of its specific three-dimensional arrangement of atoms.

Broader Academic Implications and Future Research Directions

Verticillatol in Chemical Ecology and Inter-species Interactions

Natural products, like those found in soft corals and plants, often play critical roles in mediating interactions between species. These compounds can serve as defense mechanisms against predators, pathogens, or competitors, and their study provides insights into ecological dynamics.

Plants employ a sophisticated array of biochemical and molecular mechanisms to defend against herbivory and pathogen attack. These defenses can be constitutive (always present) or induced (produced in response to an attack) nih.govnih.gov. Induced resistance, in particular, can be triggered by various stimuli, including chemical elicitors, leading to enhanced plant defense responses against subsequent threats nih.govmdpi.comfrontiersin.org. While specific research on this compound's role in plant defense is not detailed in the provided snippets, the general principle suggests that if this compound were found in plants, it could potentially act as an allelochemical, deterring herbivores or inhibiting pathogen growth. Studies on plant defense often focus on secondary metabolites like terpenes, alkaloids, phenols, and quinones, which can affect herbivore feeding, growth, and survival scielo.org.pe.

Marine organisms, especially sessile invertebrates like soft corals, frequently produce a diverse range of secondary metabolites for defense routledge.comgeomar.demdpi.com. These compounds serve to deter predators, inhibit fouling organisms, and protect against microbial infections geomar.degeomar.deresearchgate.net. Research indicates that soft corals utilize chemical defenses, often involving terpenoids, to ward off predators researchgate.netutah.edu. For instance, crude extracts from certain soft corals have shown significant feeding deterrence against reef fishes geomar.deresearchgate.net. The effectiveness of these defenses can be due to single compounds or synergistic effects of multiple metabolites geomar.de. If this compound is found in marine soft corals, as suggested by its isolation from Sinularia gaweli researchgate.net, it could contribute to these marine chemical defense strategies, potentially acting as a deterrent against predation or microbial colonization.

Table 9.1.2-1: Soft Coral Chemical Defense Examples

| Soft Coral Species (Example) | Compound Class (Example) | Defense Mechanism | Target (Example) | Reported Efficacy (Example) |

| Sinularia spp. | Terpenoids | Anti-predation | Reef fishes | Feeding deterrence |

| Xeniidae family | Secondary Metabolites | Anti-predation | Reef fishes | Reduced feeding (83-92%) |

| Ovabunda crenata | Secondary Metabolites | Anti-predation | Moon wrasse | Reduced feeding (83-85%) |

This compound as a Probe for Chemical Biology Research

Chemical probes are invaluable tools in chemical biology, enabling the investigation of biological pathways, mechanisms of action, and the identification of novel drug targets chemicalprobes.orgnih.govnih.govmdpi.com. Their utility lies in their ability to selectively interact with biological molecules, providing insights into complex cellular processes.

The development of chemical probes allows researchers to dissect intricate biological pathways. These probes can modulate specific protein functions or cellular signaling cascades, thereby revealing their roles in physiological and pathological processes chemicalprobes.orgnih.gov. For example, chemical probes are used to study kinases, epigenetic regulators, and other protein classes, aiding in the understanding of cellular signaling and disease mechanisms chemicalprobes.org. While specific pathways investigated using this compound are not detailed, its potential as a probe would stem from its unique chemical structure that can interact with biological targets.

The structural characteristics of natural products often make them excellent scaffolds for developing chemical probes and mechanistic tools. By modifying the core structure of a compound like this compound, researchers can create derivatives with enhanced specificity, potency, or reporter functionalities (e.g., fluorescence) nih.govmdpi.comresearchgate.net. These modified compounds can then be used to visualize biological processes, track molecular interactions, or inhibit specific enzymes to elucidate their functions. Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of probes that precisely interrogate biological systems mdpi.comresearchgate.netnih.govnih.govplos.org.

Table 9.2.2-1: Chemical Probes and Their Applications

| Probe Type | Target Class (Example) | Application in Research | Key Structural Feature for Probe Development |

| Fluorescent Probes | Enzymes, Cellular Organelles | Visualizing biological processes, target localization | Chromophore, reactive group, specific binding |

| Activity-Based Probes | Serine Proteases, Kinases | Studying enzyme activity in native context, target validation | Electrophilic warhead, reporter tag |

| Small Molecule Inhibitors | Various signaling pathways, proteins | Dissecting pathway function, target identification | Specific binding motifs, SAR optimization |

Strategic Approaches for Biosynthetic Engineering and Optimized Production

The efficient and sustainable production of valuable natural products is a significant goal in biotechnology. Biosynthetic engineering and synthetic biology offer powerful strategies to achieve this by harnessing or modifying the metabolic machinery of organisms.

Metabolic engineering involves altering an organism's metabolic pathways to enhance the production of specific compounds rsu.lvnih.govnih.govthesai.org. This can include gene knockouts, knock-ins, or pathway rewiring to optimize flux towards the desired metabolite nih.govnih.gov. Synthetic biology extends these capabilities by designing novel biological systems or parts, enabling the heterologous expression of biosynthetic pathways in host organisms like E. coli or yeast sagentia.comnih.govsoilprotection.earthnih.gov.

Research into the biosynthesis of related compounds, such as verticillin, involves identifying and characterizing gene clusters responsible for their production nih.gov. Applying similar approaches to this compound would involve elucidating its biosynthetic pathway, identifying key enzymes and genes, and then engineering microbial or plant hosts for efficient production. Challenges in scaling up synthetic biology production include achieving high yields and titres, and reducing production costs sagentia.comfrontiersin.org. Advances in directed evolution and protein engineering can also optimize enzyme activity and specificity, further improving production efficiency nih.govfrontiersin.org.

Metabolic Engineering of Producing Organisms for Enhanced this compound Yield

The current availability of this compound relies heavily on its isolation from natural sources, which can be resource-intensive and yield limited quantities. While specific metabolic engineering strategies for this compound are not extensively documented, the field of sesquiterpenoid biosynthesis offers a promising avenue for future research. The biosynthesis of sesquiterpenoids is a complex, multi-step process involving intricate enzymatic pathways, often starting from farnesyl pyrophosphate (FPP) mdpi.com. Hypotheses regarding the biosynthetic pathways of this compound and related litseaverticillols have been proposed nih.govresearchgate.netfrontiersin.org, laying the groundwork for future investigations.

Future research could focus on:

Elucidating Complete Biosynthetic Pathways: Identifying the specific genes and enzymes responsible for this compound synthesis in its natural producers is a critical first step. This would involve advanced genomic and transcriptomic analyses, coupled with biochemical characterization of putative enzymes.

Heterologous Expression: Once key biosynthetic genes are identified, they could be expressed in heterologous microbial hosts (e.g., Escherichia coli, Saccharomyces cerevisiae). This approach allows for controlled production under optimized fermentation conditions, potentially leading to higher yields and easier purification compared to extraction from natural sources.

Pathway Optimization: Metabolic engineering techniques, such as promoter engineering, codon optimization, and flux balancing, could be employed to maximize the efficiency of the heterologous pathway and boost this compound production.

Precursor Engineering: Modifying the host organism's endogenous metabolic pathways to increase the supply of essential precursors like FPP could further enhance this compound yields.

The complexity of sesquiterpenoid biosynthesis presents significant challenges, but successful engineering could provide a sustainable and scalable source of this compound for further studies and potential applications.

Synthetic Biology for De Novo Biosynthesis of this compound Analogues

The reported anti-HIV activity of this compound and related compounds is promising, but often accompanied by limited selectivity indices (SI) nih.govresearchgate.netfrontiersin.org. This underscores the need for structural modifications to enhance efficacy and reduce potential cellular toxicity, a common goal in natural product drug discovery. Synthetic biology offers powerful tools to achieve this by enabling the de novo synthesis of structurally related analogues.

Key strategies include:

Total Synthesis and Analogue Libraries: While total synthesis of litseaverticillols has been reported, employing methods like ring-closing metathesis and Wittig reactions nih.govresearchgate.net, this forms the basis for creating libraries of analogues. By systematically altering functional groups, stereochemistry, or carbon skeleton elements, researchers can generate diverse compound sets.

Combinatorial Biosynthesis: This approach leverages the modularity of biosynthetic enzymes. By combining genes from different pathways or modifying existing ones, synthetic biologists can create novel hybrid compounds with altered structures and potentially improved bioactivity profiles.

Enzymatic Synthesis: Utilizing isolated or engineered enzymes for specific biosynthetic steps can allow for precise chemical transformations, leading to the production of specific analogues or intermediates that are difficult to synthesize chemically.

Pathway Engineering for Novel Structures: Synthetic biology can be employed to design and construct entirely new biosynthetic pathways in microbial chassis, capable of producing non-natural analogues of this compound, thereby expanding the chemical space for drug discovery.

The ability to generate diverse analogues through synthetic biology approaches is crucial for optimizing the therapeutic potential of the this compound scaffold and exploring structure-activity relationships (SAR).

Emerging Research Paradigms in Sesquiterpenoid Chemistry Applied to this compound

The study of sesquiterpenoids, including this compound, is continually evolving with advancements in chemical and biological research methodologies. Several emerging paradigms are relevant to this compound's investigation:

Advanced Spectroscopic and Computational Techniques: The elucidation of complex natural product structures, including stereochemistry, relies on sophisticated analytical tools. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational methods like Density Functional Theory (DFT) for conformational analysis and spectral prediction are essential for accurately characterizing this compound and its derivatives nih.govmdpi.com. These techniques enable the detailed understanding required for SAR studies and synthetic route design.

Expanded Bioactivity Profiling: While anti-HIV activity has been a primary focus, emerging research paradigms advocate for broader bioactivity screening. Given that related sesquiterpenoids from marine sources have demonstrated anti-inflammatory properties mdpi.comresearchgate.netmdpi.compsu.edu, comprehensive screening of this compound and its analogues against a wider range of biological targets (e.g., inflammatory pathways, microbial infections, cancer cell lines) is warranted.

Chemoenzymatic Synthesis: The integration of chemical synthesis with enzymatic transformations represents a powerful paradigm. This approach can overcome limitations of purely chemical synthesis, such as stereoselectivity issues, and provide access to complex structures that are challenging to build using traditional organic chemistry methods.

Comparative Phytochemistry and Ecology: Investigating the presence and variations of this compound in different natural sources (e.g., plant vs. marine invertebrate) can provide insights into its ecological roles, biosynthetic regulation, and potential co-occurring compounds that might synergistically influence its bioactivity.

These emerging paradigms are crucial for unlocking the full scientific potential of this compound and the broader class of sesquiterpenoids.

Prospects for this compound-Inspired Molecular Scaffolds in Basic Scientific Inquiry

Prospects for this compound-inspired scaffolds include:

Structure-Activity Relationship (SAR) Studies: Understanding how specific structural modifications to the this compound scaffold influence its biological activity is fundamental. SAR studies can reveal which molecular features are critical for target binding and efficacy, providing insights into molecular recognition mechanisms. This knowledge is transferable to designing novel molecules for various biological investigations, not limited to anti-HIV activity ontosight.aiimmutoscientific.comijpsr.comtaylorfrancis.comresearchgate.net.

Chemical Biology Probes: Modified this compound derivatives could be developed as chemical probes. By attaching fluorescent tags, affinity labels, or photoreactive groups, these probes could be used to investigate biological pathways, identify protein targets, or study cellular processes at a molecular level. This aids in deciphering fundamental biological mechanisms.

Inspiration for Novel Molecular Architectures: The unique bicyclic eudesmane (B1671778) framework of this compound can serve as a template for the rational design of entirely new molecular architectures. These novel scaffolds could possess distinct chemical reactivity or physical properties, potentially finding applications in areas such as catalysis, materials science, or supramolecular chemistry, by exploring its inherent structural complexity.

Understanding Biosynthetic Principles: Studying the biosynthesis of complex scaffolds like this compound can reveal novel enzymatic mechanisms and chemical transformations, contributing to the fundamental understanding of natural product biosynthesis and inspiring new bio-catalytic processes.

By treating the this compound structure as a foundational scaffold, researchers can drive innovation in diverse areas of basic scientific inquiry, from molecular biology to synthetic chemistry.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation and purity assessment of Verticillatol?

this compound (C15H26O2) is a sesquiterpenoid requiring rigorous characterization. Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to confirm molecular connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- Optical Rotation : Critical for chiral confirmation (e.g., [α]D<sup>25</sup> = −41.2° in CHCl3 as reported for Litsea verticillata isolates) .

- Chromatography : HPLC or GC with standards to assess purity.

Methodological Tip: Cross-validate results with literature data from natural product databases (excluding non-peer-reviewed sources) and ensure reproducibility via triplicate runs .

Q. How should researchers design experiments to isolate this compound from plant sources like Litsea verticillata?

Isolation protocols typically involve:

Extraction : Sequential solvent extraction (e.g., hexane, ethyl acetate) to fractionate non-polar compounds.

Column Chromatography : Silica gel or Sephadex LH-20 for preliminary separation.

Final Purification : Preparative HPLC or crystallization.

Data Consideration: Document solvent ratios, column dimensions, and retention times to enable replication. For novel sources, include voucher specimens and taxonomic verification .

Q. What are the foundational pharmacological assays used to evaluate this compound’s bioactivity?

Initial screens include:

- Cytotoxicity Assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory Tests : COX-2 inhibition or TNF-α ELISA.

- Antioxidant Activity : DPPH radical scavenging.

Experimental Design: Use positive controls (e.g., doxorubicin for cytotoxicity) and report IC50 values with 95% confidence intervals. Ensure ethical compliance for cell-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from:

- Source Variability : Differences in plant chemotypes or extraction methods.

- Assay Conditions : Variations in cell lines, incubation times, or solvent carriers.

Methodological Approach:

Perform meta-analysis of existing data, highlighting study parameters (e.g., Table 1).

Replicate key studies under standardized conditions.

Use multivariate statistics (e.g., PCA) to identify confounding variables .

Table 1 : Common Variables Affecting this compound Bioactivity

| Variable | Impact Example |

|---|---|

| Solvent Carrier | DMSO concentration >1% may alter cell viability |

| Extraction Method | Supercritical CO2 vs. ethanol yields differing compound ratios |

| Cell Line | HepG2 vs. A549 may show differential IC50 |

Q. What strategies are effective for synthesizing this compound derivatives to enhance bioactivity?

Synthetic approaches include:

- Semi-Synthesis : Functionalize natural this compound via acetylation or oxidation.

- Total Synthesis : Employ terpene cyclization strategies (e.g., biomimetic routes).

Analytical Rigor: Use X-ray crystallography for derivative structure confirmation and in silico docking (e.g., AutoDock Vina) to predict binding affinities pre-synthesis .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics and toxicity?

Key considerations:

- Animal Models : Rodent pharmacokinetic studies with LC-MS/MS quantification of plasma concentrations.

- Dose Escalation : Follow OECD guidelines for acute/chronic toxicity.

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for transparent reporting .

Data Analysis: Calculate AUC, Cmax, and half-life using non-compartmental models (e.g., Phoenix WinNonlin).

Q. What computational methods are suitable for predicting this compound’s molecular targets and mechanism of action?

Combine:

- Molecular Dynamics (MD) Simulations : Assess binding stability to hypothesized targets (e.g., NF-κB).

- Network Pharmacology : Construct compound-target-disease networks via platforms like STITCH or SwissTargetPrediction.

Validation: Cross-reference with transcriptomic/proteomic data from treated cell lines .

Methodological Best Practices

- Reproducibility : Pre-register protocols on platforms like Open Science Framework .

- Data Presentation : Use structured tables for physicochemical properties (e.g., Table 2) and avoid redundant graphical summaries .

Table 2 : this compound’s Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H26O2 | |

| Optical Rotation | [α]D<sup>25</sup> = −41.2° (CHCl3) | |

| Reported Sources | Litsea verticillata |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.